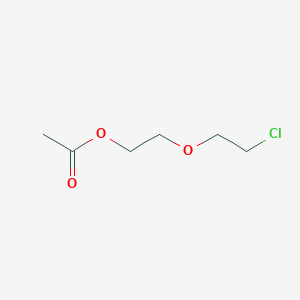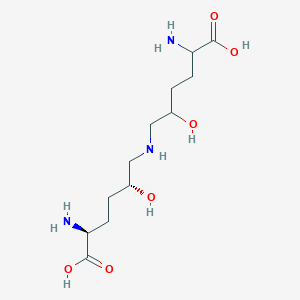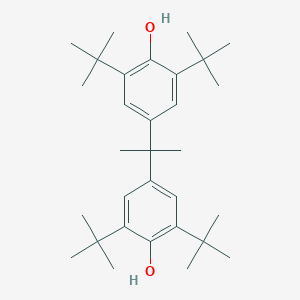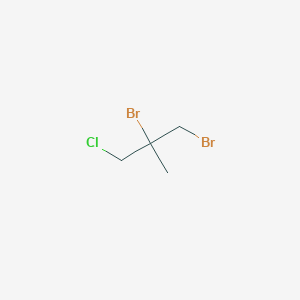
2-(2-氯乙氧基)乙酸乙酯
描述
2-(2-Chloroethoxy)ethyl acetate, also known as 2-Chloroethoxyacetic acid, is a synthetic organic compound used in a variety of industrial and scientific applications. It is an alkylating agent and a reagent used in chemical synthesis. It is a colorless liquid with a sweet smell and is miscible with most organic solvents. 2-(2-Chloroethoxy)ethyl acetate is used in the production of a wide range of products, including pharmaceuticals, pesticides, dyes, and detergents. It is also used as a fuel additive to improve the combustion of gasoline.
科学研究应用
有机和化学合成
“2-(2-氯乙氧基)乙酸乙酯” 用于有机和化学合成 . 由于其反应性,它可能是生产各种有机化合物的关键成分。
制药 API 制造
该化合物还可用于生产药物活性药物成分 (API) . API 是药物中具有生物活性的物质。
药代动力学
在药代动力学领域,即研究药物在体内的吸收、分布、代谢和排泄过程,“2-(2-氯乙氧基)乙酸乙酯” 可能被使用 .
亲脂性研究
亲脂性是指化合物溶解在脂肪、油脂、脂类和非极性溶剂中的能力。 “2-(2-氯乙氧基)乙酸乙酯” 可能被用于与该领域相关的研究 .
类药性分析
“类药性” 是药物设计中使用的一个概念,指的是一种物质在影响其药效学和药代动力学特征方面有多“像药物”。 该化合物可能被用于此类分析 .
水溶性研究
安全和危害
The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers
There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.
属性
IUPAC Name |
2-(2-chloroethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291045 | |
| Record name | 2-(2-Chloroethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14258-40-3 | |
| Record name | 14258-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Chloroethoxy)ethyl acetate in the synthesis of antiviral compounds?
A1: 2-(2-Chloroethoxy)ethyl acetate serves as a crucial building block in synthesizing N-substituted pyrimidine acyclic nucleoside analogues. [] These analogues are being investigated for their potential antiviral activity, particularly against the hepatitis B virus (HBV). The compound acts as an intermediate, providing the acyclic side chain that gets attached to the pyrimidine base. This side chain often plays a vital role in mimicking natural nucleosides, potentially interfering with viral replication processes.
Q2: What is the significance of the research findings on the synthesized pyrimidine acyclic nucleoside analogues?
A2: The research demonstrated that several synthesized compounds, derived from 2-(2-Chloroethoxy)ethyl acetate, exhibit moderate to high antiviral activity against HBV in vitro. [] This finding is significant because it identifies a new class of potential antiviral agents that could lead to the development of novel treatments for HBV infection. Further research is needed to optimize the activity and safety profile of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















